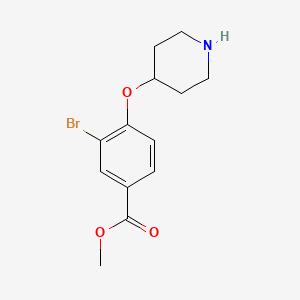
3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester
説明
3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester is a useful research compound. Its molecular formula is C13H16BrNO3 and its molecular weight is 314.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester is a synthetic compound that belongs to the class of brominated benzoic acid derivatives. This compound has garnered interest in the scientific community for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the bromine atom and piperidine ring, suggest various mechanisms of action that could influence its biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H16BrNO3, with a molecular weight of approximately 302.18 g/mol. The structure consists of a benzene ring substituted with a bromine atom at the 3-position, a piperidine ring at the 4-position, and a methyl ester functional group.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of brominated benzoic acids can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it may interact with kinases such as FLT3, which is critical in hematological malignancies .
- Receptor Binding : The piperidine moiety may facilitate binding to various receptors, potentially influencing neurotransmitter systems. This aspect could be explored for developing neuroactive drugs.
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : The compound's structural components allow it to bind effectively to target proteins or receptors, modifying their activity.
- Signal Transduction Modulation : It may influence signaling pathways associated with cell proliferation and survival, particularly in cancer cells.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds or structural analogs:
- Cytotoxicity Studies : In vitro assays have demonstrated that similar brominated compounds exhibit IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines. For example, a study indicated that certain derivatives showed strong inhibitory activity against DRAK1 and DRAK2 kinases .
- Pharmacological Potential : Research on piperidine derivatives highlighted their potential as therapeutic agents due to their ability to modulate receptor activity and enzyme function. Specific studies have shown promising results regarding their efficacy against specific cancer types and other diseases.
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile:
- Toxicity Assessments : Related compounds have been evaluated for acute toxicity and potential adverse effects on development. Some studies indicated low risks when used in controlled concentrations; however, further investigations are necessary to establish safety margins for clinical applications .
特性
IUPAC Name |
methyl 3-bromo-4-piperidin-4-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-13(16)9-2-3-12(11(14)8-9)18-10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWPERPOHJNFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2CCNCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















